2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with two methoxy groups at positions 2 and 5. The sulfonamide nitrogen is linked via a methyl group to a 1-phenyl-1H-1,2,3,4-tetrazol-5-yl moiety.
Properties
IUPAC Name |
2,5-dimethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-24-13-8-9-14(25-2)15(10-13)26(22,23)17-11-16-18-19-20-21(16)12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPERZDYSBDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with methoxy groupsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the tetrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that sulfonamides possess antimicrobial properties. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The tetrazole ring may enhance this activity through unique interactions with bacterial enzymes .
Anticancer Potential
Compounds containing the tetrazole structure have been investigated for their anticancer properties. For instance, similar derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . The specific compound's mechanism of action remains an area for further exploration.
Anti-inflammatory Effects
Sulfonamides are also noted for their anti-inflammatory effects. Research suggests that they may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrazole moiety may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Isoxazole-Based Analog: 2,5-Dimethoxy-N-[(3-Phenyl-5-Isoxazolyl)Methyl]Benzene-1-Sulfonamide (CAS 339016-95-4)
This analog replaces the tetrazole ring with an isoxazole, altering physicochemical and pharmacological properties. Key differences are summarized below:
*Note: The exact molecular formula of the target compound is inferred based on structural similarity to the isoxazole analog, with the tetrazole contributing additional nitrogen atoms.
- Conversely, the isoxazole’s oxygen may stabilize π-π interactions in hydrophobic environments .
Other Heterocyclic Variants
Replacing the tetrazole with pyrazole or thiazole rings could further modulate electronic properties and solubility. For example:
- Pyrazole analogs : Introduce a 5-membered ring with two adjacent nitrogen atoms, balancing polarity and lipophilicity.
- Thiazole analogs : Sulfur inclusion may improve metabolic stability but reduce aqueous solubility.
Pharmacological Analogs: NBOMe Compounds
While structurally distinct, NBOMe derivatives (e.g., 25I-NBOMe) share the 2,5-dimethoxybenzene motif and demonstrate high serotonin receptor (5-HT₂ₐ) affinity . Key comparisons:
- Divergent Applications : NBOMe compounds are psychoactive, whereas sulfonamide-tetrazole hybrids may target enzymes (e.g., carbonic anhydrase, cyclooxygenase) due to the sulfonamide moiety.
Physicochemical and Structural Analysis
Crystallographic Insights
Tools like SHELXL and Mercury CSD enable structural comparisons:
- Packing Patterns : The tetrazole’s planar geometry may promote π-stacking in crystals, whereas isoxazole’s oxygen could favor dipole interactions.
- Void Analysis : Mercury’s void visualization module could reveal differences in crystal porosity, impacting solid-state stability.
Solubility and Stability
- The tetrazole’s polarity may improve aqueous solubility but reduce membrane permeability compared to the isoxazole analog.
- Tetrazoles are generally thermally stable, whereas isoxazoles may degrade under acidic conditions.
Biological Activity
2,5-Dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action based on diverse research findings.
Anticancer Properties
Recent studies indicate that sulfonamide derivatives, including compounds with similar structures to 2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide, exhibit significant anticancer activity. For instance, certain benzene sulfonamides have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Colon Carcinoma | 15 | Induces apoptosis |
| Compound B | Breast Carcinoma | 10 | Cell cycle arrest |
| 2,5-Dimethoxy-N... | TBD | TBD | TBD |
Cardiovascular Effects
Research has demonstrated that sulfonamide derivatives can influence cardiovascular functions. For example, one study evaluated the effects of a related sulfonamide on perfusion pressure in isolated rat hearts. The results indicated a significant decrease in coronary resistance when treated with specific sulfonamides . This suggests a potential role for 2,5-dimethoxy-N... in modulating cardiovascular responses.
Table 2: Effects on Coronary Resistance
| Compound | Dose (nM) | Coronary Resistance (mmHg) |
|---|---|---|
| Control | - | 80 |
| Compound 1 | 0.001 | 75 |
| Compound 2 | 0.001 | 70 |
The biological activity of 2,5-dimethoxy-N... may be attributed to its ability to interact with various molecular targets:
- Calcium Channel Inhibition : Some studies suggest that sulfonamides may act as calcium channel blockers, which could explain their cardiovascular effects .
- Endothelin Receptor Modulation : Related compounds have been shown to inhibit endothelin receptors, potentially reducing pulmonary vascular resistance and cardiac hypertrophy .
- Apoptosis Induction : The anticancer effects are likely mediated through pathways that promote apoptosis in malignant cells.
Case Studies
In a notable study involving a series of benzene sulfonamides, researchers observed that modifications in the chemical structure significantly impacted biological activity. For example, the introduction of methoxy groups enhanced the anticancer efficacy against specific cell lines while maintaining low toxicity levels .
Another study highlighted the cardiovascular benefits of a similar sulfonamide derivative in a rat model, demonstrating its potential for treating conditions like pulmonary hypertension .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
